An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-Bis(octadecyloxy)propan-1-ol
An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-Bis(octadecyloxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Bis(octadecyloxy)propan-1-ol, a synthetic dialkyl glycerol (B35011) ether. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and its formulation into lipid nanoparticles (LNPs), and discusses its role as a critical structural component in drug delivery systems. While not a direct modulator of signaling pathways, its function as a helper lipid in LNPs can influence cellular interactions and subsequent biological responses. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using the DOT language.
Chemical and Physical Properties
2,3-Bis(octadecyloxy)propan-1-ol, also known as 1,2-O-Dioctadecyl-rac-glycerol, is a saturated dialkyl glyceryl ether. Its amphiphilic nature, stemming from a polar hydroxyl headgroup and two long hydrophobic octadecyl chains, is central to its utility in lipid-based formulations. It is typically a white to off-white solid at room temperature with low solubility in water but soluble in various organic solvents.[1]
Identifiers and General Properties
| Property | Value | Source |
| Chemical Name | 2,3-Bis(octadecyloxy)propan-1-ol | - |
| Synonyms | 1,2-O-Dioctadecyl-rac-glycerol, 1,2-O-Dioctadecylglycerol | [1] |
| CAS Number | 6076-38-6 | [1] |
| Molecular Formula | C₃₉H₈₀O₃ | [1] |
| Molecular Weight | 597.05 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that some of these values are predicted due to limited available experimental data for this specific compound.
| Property | Value | Details and Source |
| Melting Point | ~65-67 °C | Estimated based on the melting point of the related C16 compound, 1,2-di-O-hexadecyl-rac-glycerol. |
| Boiling Point | Not available | High molecular weight suggests decomposition at high temperatures under atmospheric pressure. |
| Density | 0.874 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility in DMF | 20 mg/mL | [3] |
| Solubility in DMSO | 5 mg/mL | [3] |
| Solubility in Ethanol (B145695) | 30 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | 0.25 mg/mL | [3] |
| Topological Polar Surface Area | 38.7 Ų | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2,3-Bis(octadecyloxy)propan-1-ol and its formulation into lipid nanoparticles.
Synthesis of 2,3-Bis(octadecyloxy)propan-1-ol
The synthesis of 2,3-Bis(octadecyloxy)propan-1-ol can be achieved through a multi-step process adapted from the synthesis of its C16 analog, 2,3-Bis(hexadecyloxy)propan-1-ol. This involves the protection of glycerol, followed by a Williamson ether synthesis, and subsequent deprotection.
Step 1: Protection of Glycerol
The initial step is the protection of the 1,2-hydroxyl groups of glycerol by reacting it with acetone (B3395972) to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). This directs the subsequent alkylation to the primary hydroxyl group.
Step 2: First Alkylation
The free primary hydroxyl group of solketal (B138546) is then alkylated with 1-bromooctadecane (B154017).
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Procedure: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, sodium hydride (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0°C. A solution of solketal (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour. 1-bromooctadecane (1.05 equivalents) is then added, and the reaction is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled and quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
Step 3: Deprotection
The acetonide protecting group is removed to yield 3-(octadecyloxy)propane-1,2-diol.
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Procedure: The crude product from Step 2 is dissolved in a mixture of THF and aqueous HCl. The reaction is stirred at room temperature and monitored by TLC. Once the deprotection is complete, the reaction is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
Step 4: Second Alkylation
The final step is the alkylation of the remaining free hydroxyl group.
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Procedure: In a flame-dried, three-necked round-bottom flask, sodium hydride (1.1 equivalents) is suspended in anhydrous THF and cooled to 0°C. A solution of the diol from Step 3 (1.0 equivalent) in anhydrous THF is added slowly. The mixture is stirred at room temperature for 1 hour. 1-bromooctadecane (1.05 equivalents) is then added, and the reaction is heated to reflux and monitored by TLC. After completion, the reaction is worked up as described in Step 2 to yield the final product, 2,3-Bis(octadecyloxy)propan-1-ol. The crude product can be purified by column chromatography on silica (B1680970) gel.
Formulation of Lipid Nanoparticles (LNPs)
2,3-Bis(octadecyloxy)propan-1-ol serves as a structural or "helper" lipid in LNP formulations. A common method for LNP preparation is through microfluidic mixing.
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Materials:
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Ionizable cationic lipid (e.g., MC3)
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2,3-Bis(octadecyloxy)propan-1-ol
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Cholesterol
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PEGylated lipid (e.g., DMG-PEG 2000)
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Ethanol
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Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
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Therapeutic cargo (e.g., mRNA)
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Microfluidic mixing system
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Procedure:
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Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, 2,3-Bis(octadecyloxy)propan-1-ol, cholesterol, and the PEGylated lipid in ethanol.
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Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio. A typical ratio might be 50:10:38.5:1.5 (ionizable lipid : helper lipid : cholesterol : PEG-lipid).
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Aqueous Phase: Dissolve the therapeutic cargo (e.g., mRNA) in the aqueous buffer.
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Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another. Use a microfluidic mixing device to rapidly mix the two phases at a controlled flow rate. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the cargo.
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Purification and Concentration: The resulting LNP dispersion is typically dialyzed or subjected to tangential flow filtration to remove ethanol and unencapsulated cargo, and to concentrate the sample.
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Role in Drug Delivery and Cellular Interactions
2,3-Bis(octadecyloxy)propan-1-ol is not known to be a direct participant in cellular signaling pathways in the manner of second messengers like diacylglycerol, which it structurally mimics.[3] Instead, its primary role in drug development is as a structural "helper" lipid in LNP formulations.
The inclusion of dialkyl glycerol ethers like 2,3-Bis(octadecyloxy)propan-1-ol in LNP formulations contributes to the overall stability and integrity of the nanoparticles. The ether linkages are more resistant to chemical and enzymatic degradation compared to the ester linkages found in many naturally occurring phospholipids. This enhanced stability is crucial for the in vivo performance of LNP-based therapeutics.
While 2,3-Bis(octadecyloxy)propan-1-ol itself is not a signaling molecule, the LNP formulation as a whole can interact with and influence cellular signaling. Upon administration, LNPs are typically taken up by cells through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the therapeutic cargo into the cytoplasm. This process of cellular uptake and endosomal escape can trigger various downstream cellular responses and signaling cascades.
Safety and Handling
2,3-Bis(octadecyloxy)propan-1-ol should be handled in accordance with good laboratory practices. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information. As a general precaution, appropriate personal protective equipment, including gloves and eye protection, should be worn. For research use only. Not for medicinal, household or other use.
Conclusion
2,3-Bis(octadecyloxy)propan-1-ol is a valuable synthetic lipid for research and development in the field of drug delivery. Its well-defined chemical properties and its role as a stabilizing helper lipid make it a key component in the formulation of lipid nanoparticles for the delivery of various therapeutic agents, including nucleic acids. While it does not act as a direct signaling molecule, its incorporation into LNPs is critical for the overall stability and biological activity of these advanced drug delivery systems. The experimental protocols provided in this guide offer a foundation for the synthesis and application of this versatile lipid in a laboratory setting.
References
- 1. Mechanisms of solid lipid nanoparticles-triggered signaling pathways in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Lipid Nanoparticles as Active Biointerfaces: From Membrane Interaction to Systemic Dysregulation | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
